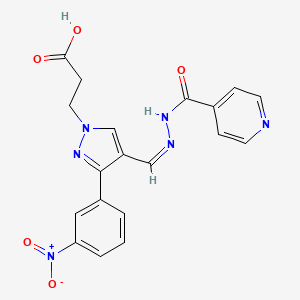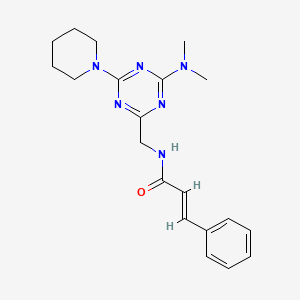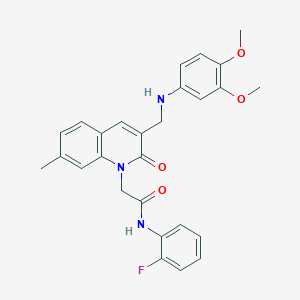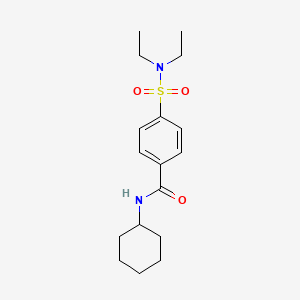![molecular formula C14H9ClF3N3S B2683103 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 141177-80-2](/img/structure/B2683103.png)
4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole” is a derivative of Chlorfenapyr . Chlorfenapyr is a pesticide, specifically a pro-insecticide, which means it is metabolized into an active insecticide after entering the host . It is derived from a class of microbially produced compounds known as halogenated pyrroles .
Synthesis Analysis
The synthesis of similar compounds involves various steps and techniques. For instance, the synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves the protection of crops from pests . The synthesis of these compounds is an important research topic in the agrochemical, pharmaceutical, and functional materials fields .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as FT-IR, NMR, and HRMS . These studies provide valuable insights into the structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties, and the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, Chlorfenapyr is activated by the oxidative removal of the N-ethoxymethyl group, which releases a lipophilic, weakly acidic pyrrole metabolite .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, Chlorfenapyr has a molar mass of 407.62 g·mol−1, a density of 0.543 g/ml, and a melting point of 100 to 101 °C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-(4-Chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole has been synthesized and characterized structurally. The synthesis of similar compounds, such as 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole, achieved high yields. These compounds exhibit planar molecular structures except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Spectroscopic Analysis and Antimicrobial Activity
Studies involving compounds with a similar structure to 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole have shown significant antimicrobial activity. These compounds have been analyzed using quantum chemical methods and vibrational spectral techniques. Their antimicrobial efficacy includes antifungal and antibacterial effects, which were confirmed through molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on these compounds to investigate their potential biological activities. These studies include detailed analyses of molecular structure, spectroscopic data, and biological effects based on the prediction of molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antimicrobial Activity of Related Compounds
Related compounds containing the pyrazole nucleus have demonstrated in vitro antibacterial activity against various bacteria strains. These compounds, synthesized from similar structural precursors, show promise in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Electrochemical Analysis
Studies on similar quinoxaline derivatives have explored their corrosion inhibition behavior for mild steel in acidic media. These investigations provide insights into the electrochemical and theoretical parameters of these compounds, indicating potential applications in corrosion prevention (Saraswat & Yadav, 2020).
Anticancer and Antimicrobial Potential
Research has also been conducted on similar compounds for their anticancer and antimicrobial potential. This includes molecular docking studies to assess their utilization in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Mécanisme D'action
Target of action
The compound “4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole” belongs to a class of molecules known as trifluoromethylated compounds . These compounds are often used in pharmaceuticals and agrochemicals due to their unique properties
Mode of action
This group can form strong bonds with a variety of biological targets, potentially altering their function .
Biochemical pathways
Trifluoromethylated compounds can affect a variety of biochemical pathways due to their broad reactivity .
Pharmacokinetics
Trifluoromethylated compounds, in general, can have diverse pharmacokinetic properties depending on their specific structure .
Safety and Hazards
Orientations Futures
The development of organic compounds containing fluorine, such as the compound , is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3S/c1-8-6-12(14(16,17)18)21(20-8)13-19-11(7-22-13)9-2-4-10(15)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDYSGHDVGJJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2683023.png)




![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)
![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683037.png)
![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)
![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)
![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
